Cas no 681260-32-2 ((4-Chlorobenzylidene)carbamic acid ethyl ester)

(4-Chlorobenzylidene)carbamic acid ethyl ester 化学的及び物理的性質
名前と識別子
-
- (4-Chlorobenzylidene)carbamic acid ethyl ester
- (4-CHLORO-BENZYLIDENE)-CARBAMIC ACID ETHYL ESTER
- ethyl (NE)-N-[(4-chlorophenyl)methylidene]carbamate
- Ethyl 4-chlorobenzylidenecarbamate
- DTXSID90430539
- (4-chloro-benzylidene)carbamic acid ethyl ester
- 681260-32-2
-
- MDL: MFCD03789049
- インチ: InChI=1S/C10H10ClNO2/c1-2-14-10(13)12-7-8-3-5-9(11)6-4-8/h3-7H,2H2,1H3/b12-7+
- InChIKey: IWDQNLGTAIHREZ-KPKJPENVSA-N
- SMILES: CCOC(=O)/N=C/C1=CC=C(C=C1)Cl
計算された属性
- 精确分子量: 211.04000
- 同位素质量: 211.0400063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 210
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 38.7Ų
じっけんとくせい
- PSA: 38.66000
- LogP: 2.91540
(4-Chlorobenzylidene)carbamic acid ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM109624-1g |
Ethyl 4-chlorobenzylidenecarbamate |
681260-32-2 | 95% | 1g |
$*** | 2023-05-29 | |
Crysdot LLC | CD12043342-1g |
Ethyl 4-chlorobenzylidenecarbamate |
681260-32-2 | 95+% | 1g |
$535 | 2024-07-24 | |
Alichem | A019139628-1g |
Ethyl 4-chlorobenzylidenecarbamate |
681260-32-2 | 95% | 1g |
$475.24 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740626-1g |
Ethyl-(4-chlorobenzylidene)carbamate |
681260-32-2 | 98% | 1g |
¥3771.00 | 2024-05-04 |
(4-Chlorobenzylidene)carbamic acid ethyl ester 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
(4-Chlorobenzylidene)carbamic acid ethyl esterに関する追加情報
(4-Chlorobenzylidene)carbamic acid ethyl ester (CAS No. 681260-32-2): An Overview of Its Structure, Properties, and Applications in Modern Research
(4-Chlorobenzylidene)carbamic acid ethyl ester (CAS No. 681260-32-2) is a compound of significant interest in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This article provides a comprehensive overview of its structure, physical and chemical properties, and its potential applications in contemporary scientific research.
Structure and Synthesis
(4-Chlorobenzylidene)carbamic acid ethyl ester is a derivative of carbamic acid with an ethyl ester group and a 4-chlorobenzylidene substituent. The compound can be synthesized through the reaction of 4-chlorobenzaldehyde with ethyl carbamate under appropriate conditions. The resulting structure features a conjugated system that imparts unique electronic and steric properties to the molecule.
The synthesis of (4-Chlorobenzylidene)carbamic acid ethyl ester is well-documented in the literature, with various methods reported to optimize yield and purity. One common approach involves the condensation of 4-chlorobenzaldehyde with ethyl carbamate in the presence of a base such as triethylamine or potassium carbonate. This reaction typically proceeds via an imine intermediate, which is then hydrolyzed to form the desired product.
Physical and Chemical Properties
(4-Chlorobenzylidene)carbamic acid ethyl ester is a white crystalline solid at room temperature with a melting point ranging from 75°C to 78°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. The compound exhibits strong UV absorption due to the conjugated system, making it useful in various spectroscopic applications.
The chemical reactivity of (4-Chlorobenzylidene)carbamic acid ethyl ester is influenced by its functional groups. The carbamate functionality can undergo hydrolysis to form the corresponding amine, while the chloro substituent can participate in nucleophilic substitution reactions. These properties make it a versatile building block for the synthesis of more complex molecules.
Applications in Medicinal Chemistry
In recent years, (4-Chlorobenzylidene)carbamic acid ethyl ester has gained attention for its potential applications in medicinal chemistry. One area of focus has been its use as an intermediate in the synthesis of bioactive compounds with therapeutic potential. For example, researchers have explored its role in the development of inhibitors for specific enzymes involved in disease pathways.
A study published in the Journal of Medicinal Chemistry reported that derivatives of (4-Chlorobenzylidene)carbamic acid ethyl ester exhibited potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. The study highlighted the importance of the chloro substituent in enhancing the potency and selectivity of these inhibitors.
Pharmaceutical Research and Development
The pharmaceutical industry has also shown interest in (4-Chlorobenzylidene)carbamic acid ethyl ester due to its potential as a lead compound for drug discovery. Ongoing research is aimed at optimizing its pharmacological properties, such as solubility, stability, and bioavailability, to improve its suitability for clinical applications.
Clinical trials are currently underway to evaluate the safety and efficacy of compounds derived from (4-Chlorobenzylidene)carbamic acid ethyl ester. Preliminary results have shown promising outcomes, particularly in preclinical models of cancer and inflammatory diseases. These findings underscore the compound's potential as a valuable tool in drug development.
Safety Considerations and Handling
While (4-Chlorobenzylidene)carbamic acid ethyl ester is not classified as a hazardous material, it should be handled with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn when working with this compound. Additionally, it should be stored in a cool, dry place away from incompatible materials.
In conclusion, (4-Chlorobenzylidene)carbamic acid ethyl ester (CAS No. 681260-32-2) is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it an attractive candidate for further research and development, particularly in medicinal chemistry and pharmaceutical applications. As ongoing studies continue to uncover new insights into its behavior and utility, it is likely that this compound will play an increasingly important role in advancing our understanding of complex biological systems.
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